molecular formula C11H15BFNO3 B1395822 (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid CAS No. 1292755-44-2

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid

Cat. No.: B1395822
CAS No.: 1292755-44-2
M. Wt: 239.05 g/mol
InChI Key: QKWPZMOTDLWIGN-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group. The presence of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound, being an organoboron reagent, is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by this characteristic.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, where the compound serves as a source of a phenyl group .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability would be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPZMOTDLWIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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